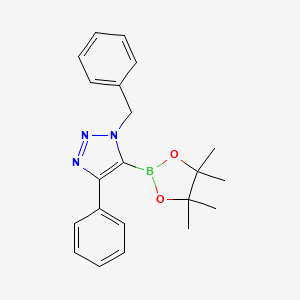![molecular formula C19H11F6NO2S B12273130 8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12273130.png)
8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE is a complex organic compound characterized by the presence of trifluoromethyl groups and a dioxoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
Scientific Research Applications
8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(2-trifluoromethyl-4-aminophenoxy)benzene
- Trifluoromethyl ketones
- Trifluoromethylated aromatic compounds
Uniqueness
8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE is unique due to its combination of trifluoromethyl groups and a dioxoloquinoline core, which imparts distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H11F6NO2S |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
8-(trifluoromethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C19H11F6NO2S/c20-18(21,22)11-3-1-2-10(4-11)8-29-17-6-13(19(23,24)25)12-5-15-16(28-9-27-15)7-14(12)26-17/h1-7H,8-9H2 |
InChI Key |
MNEMWZXSXQYLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


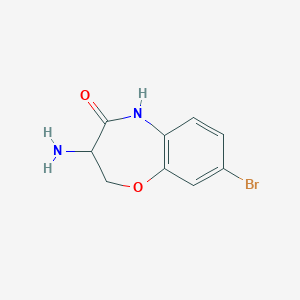
![2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12273059.png)
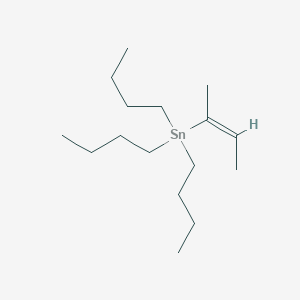
![1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12273067.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B12273068.png)
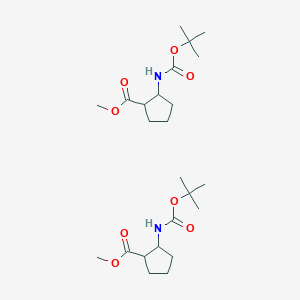
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B12273089.png)
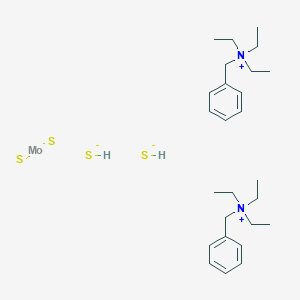
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)

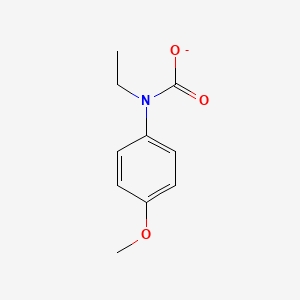
![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)
![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)
